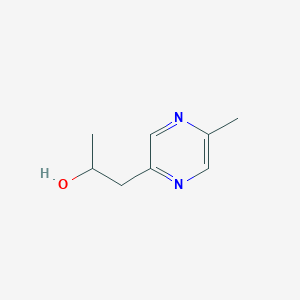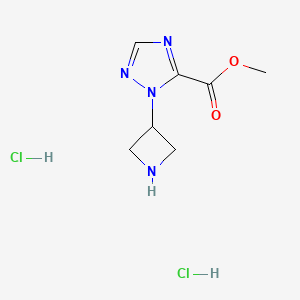
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride is a heterocyclic compound that contains both azetidine and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride typically involves multiple steps. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride can be compared with other similar compounds, such as:
Azetidine derivatives: These compounds also contain the azetidine ring and are studied for their biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Oxetane derivatives: These compounds contain the oxetane ring and are used in the synthesis of heterocyclic amino acid derivatives.
The uniqueness of this compound lies in its combination of azetidine and triazole rings, which may confer unique biological activities and chemical properties.
Propriétés
Formule moléculaire |
C7H12Cl2N4O2 |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
methyl 2-(azetidin-3-yl)-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;;/h4-5,8H,2-3H2,1H3;2*1H |
Clé InChI |
OOTQCVSBLGZKGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=NN1C2CNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



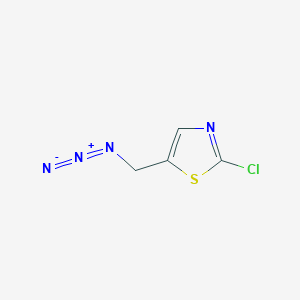
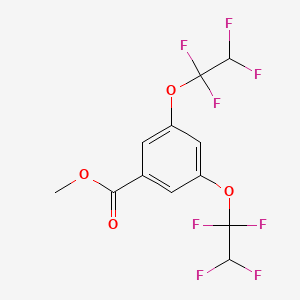

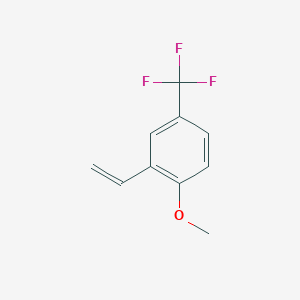
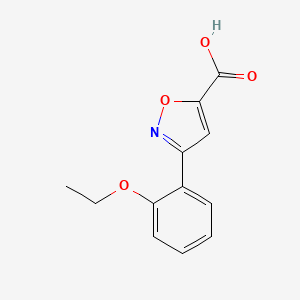

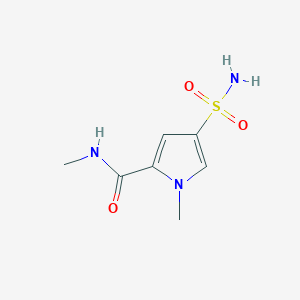

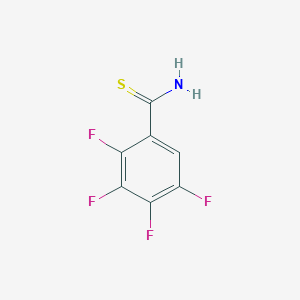
![[2-Amino-2-(3-trifluoromethylphenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B13597650.png)
![3-[2-(Methylsulfanyl)phenyl]propanal](/img/structure/B13597670.png)
